molecular formula C8H10BrN B13112332 2-(Bromomethyl)-4-ethylpyridine

2-(Bromomethyl)-4-ethylpyridine

Cat. No.: B13112332
M. Wt: 200.08 g/mol
InChI Key: SHIKAPKEDHXNBV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-ethylpyridine is a halogenated pyridine derivative featuring a bromomethyl (-CH2Br) group at the 2-position and an ethyl (-CH2CH3) substituent at the 4-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and coordination chemistry applications. The bromomethyl group is highly reactive, enabling alkylation or cross-coupling reactions, while the ethyl substituent enhances lipophilicity and influences electronic effects on the aromatic ring .

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-(bromomethyl)-4-ethylpyridine

InChI

InChI=1S/C8H10BrN/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2,6H2,1H3

InChI Key

SHIKAPKEDHXNBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-ethylpyridine typically involves the bromination of 4-ethylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method involves the continuous mixing of 4-ethylpyridine with N-bromosuccinimide in a solvent, followed by the reaction in a constant-temperature water bath reactor under illumination .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-ethylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of 4-ethylpyridine.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The primary product is 2-methyl-4-ethylpyridine.

Scientific Research Applications

2-(Bromomethyl)-4-ethylpyridine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-ethylpyridine involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into the pyridine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The structural variations among bromomethyl-substituted pyridines significantly impact their physical properties and reactivity. Below is a comparative analysis:

Compound Substituents Molecular Weight Melting Point (°C) Key Reactivity/Applications References
2-(Bromomethyl)-4-ethylpyridine -CH2Br (C2), -CH2CH3 (C4) ~215.09* Not reported Alkylation, coordination chemistry, drug intermediates
4-(Bromomethyl)pyridine hydrobromide -CH2Br (C4), HBr salt 251.96 189–192 Synthesis of benzoxazole derivatives, supramolecular complexes
2-(Bromomethyl)-4-(pentafluoroethyl)-6-(trifluoromethyl)pyridine -CH2Br (C2), -C2F5 (C4), -CF3 (C6) 358.03 Not reported High thermal stability; fluorinated drug intermediates
4-(Bromomethyl)-2-chloro-3-fluoro-pyridine -CH2Br (C4), -Cl (C2), -F (C3) 224.46 Not reported Halogen exchange reactions, agrochemical synthesis
2-(4-Bromomethylphenyl)pyridine -CH2Br (benzyl), pyridine (C2) 263.13 Not reported Ligand in metal-organic frameworks (MOFs)

*Calculated based on molecular formula C8H10BrN.

Key Observations:
  • Melting Points : Bromomethyl pyridines with ionic components, such as 4-(Bromomethyl)pyridine hydrobromide, exhibit higher melting points (189–192°C) due to strong ionic interactions .
  • Fluorinated Derivatives : Compounds with trifluoromethyl or pentafluoroethyl groups (e.g., MW 358.03) demonstrate enhanced thermal and chemical stability, making them suitable for high-temperature reactions .
  • Halogen Diversity : The presence of multiple halogens (Br, Cl, F) in 4-(Bromomethyl)-2-chloro-3-fluoro-pyridine increases electrophilicity, facilitating nucleophilic substitution reactions .

Reactivity in Coordination Chemistry

The ethyl group in this compound influences its behavior as a ligand. Comparative studies with 4-vinylpyridine () reveal:

  • Electronic Effects : Ethyl’s electron-donating nature may weaken metal-ligand bond strength relative to electron-withdrawing groups (e.g., -CF3) .

In contrast, 4-benzoylpyridine (), with a bulky benzoyl group, forms coordination polymers with larger inter-chain distances, highlighting the role of substituent size in supramolecular assembly.

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